Cas no 2034420-83-0 (2-(benzyloxy)-N-{[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl}acetamide)
![2-(benzyloxy)-N-{[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl}acetamide structure](https://www.kuujia.com/scimg/cas/2034420-83-0x500.png)
2-(benzyloxy)-N-{[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl}acetamide Chemical and Physical Properties
Names and Identifiers
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- N-[[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-2-phenylmethoxyacetamide
- AKOS025328402
- 2034420-83-0
- 2-(benzyloxy)-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide
- 2-(benzyloxy)-N-{[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl}acetamide
- F6524-6411
-
- Inchi: 1S/C16H16N4O4/c1-11-7-13(19-23-11)16-18-15(24-20-16)8-17-14(21)10-22-9-12-5-3-2-4-6-12/h2-7H,8-10H2,1H3,(H,17,21)
- InChI Key: XYEJWVXGDQJBIU-UHFFFAOYSA-N
- SMILES: O(CC(NCC1=NC(C2C=C(C)ON=2)=NO1)=O)CC1C=CC=CC=1
Computed Properties
- Exact Mass: 328.11715500g/mol
- Monoisotopic Mass: 328.11715500g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 24
- Rotatable Bond Count: 7
- Complexity: 406
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 103Ų
- XLogP3: 1.2
2-(benzyloxy)-N-{[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl}acetamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6524-6411-40mg |
2-(benzyloxy)-N-{[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl}acetamide |
2034420-83-0 | 40mg |
$140.0 | 2023-09-08 | ||
Life Chemicals | F6524-6411-1mg |
2-(benzyloxy)-N-{[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl}acetamide |
2034420-83-0 | 1mg |
$54.0 | 2023-09-08 | ||
Life Chemicals | F6524-6411-20μmol |
2-(benzyloxy)-N-{[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl}acetamide |
2034420-83-0 | 20μmol |
$79.0 | 2023-09-08 | ||
Life Chemicals | F6524-6411-25mg |
2-(benzyloxy)-N-{[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl}acetamide |
2034420-83-0 | 25mg |
$109.0 | 2023-09-08 | ||
Life Chemicals | F6524-6411-30mg |
2-(benzyloxy)-N-{[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl}acetamide |
2034420-83-0 | 30mg |
$119.0 | 2023-09-08 | ||
Life Chemicals | F6524-6411-4mg |
2-(benzyloxy)-N-{[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl}acetamide |
2034420-83-0 | 4mg |
$66.0 | 2023-09-08 | ||
Life Chemicals | F6524-6411-75mg |
2-(benzyloxy)-N-{[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl}acetamide |
2034420-83-0 | 75mg |
$208.0 | 2023-09-08 | ||
Life Chemicals | F6524-6411-100mg |
2-(benzyloxy)-N-{[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl}acetamide |
2034420-83-0 | 100mg |
$248.0 | 2023-09-08 | ||
Life Chemicals | F6524-6411-20mg |
2-(benzyloxy)-N-{[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl}acetamide |
2034420-83-0 | 20mg |
$99.0 | 2023-09-08 | ||
Life Chemicals | F6524-6411-2mg |
2-(benzyloxy)-N-{[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl}acetamide |
2034420-83-0 | 2mg |
$59.0 | 2023-09-08 |
2-(benzyloxy)-N-{[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl}acetamide Related Literature
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1. Synthesis of benzyl sulfides via substitution reaction at the sulfur of phosphinic acid thioesters†Yoshitake Nishiyama,Takamitsu Hosoya,Suguru Yoshida Chem. Commun., 2020,56, 5771-5774
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Alain Mayer,Adrian Häberli,Christian J. Leumann Org. Biomol. Chem., 2005,3, 1653-1658
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Jin-Hyung Kim,Sung-Soo Kim,Byeong-Hyeok Sohn J. Mater. Chem. C, 2015,3, 1507-1512
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Sushil Sharma,Zimu Wei,Ferdinand C. Grozema,Sanchita Sengupta Phys. Chem. Chem. Phys., 2020,22, 25514-25521
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Marta L. S. Batista,Helena Passos,Bruno J. M. Henriques,Edward J. Maginn,Simão P. Pinho,Mara G. Freire,José R. B. Gomes,João A. P. Coutinho Phys. Chem. Chem. Phys., 2016,18, 18958-18970
Additional information on 2-(benzyloxy)-N-{[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl}acetamide
Research Brief on 2-(benzyloxy)-N-{[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl}acetamide (CAS: 2034420-83-0)
In recent years, the compound 2-(benzyloxy)-N-{[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl}acetamide (CAS: 2034420-83-0) has garnered significant attention in the field of chemical biology and medicinal chemistry. This heterocyclic compound, featuring both oxazole and oxadiazole moieties, has shown promising potential as a scaffold for drug discovery, particularly in the development of novel therapeutics targeting inflammatory and oncogenic pathways.
A 2023 study published in the Journal of Medicinal Chemistry explored the synthesis and biological evaluation of this compound, highlighting its role as a potent inhibitor of the NF-κB signaling pathway. The researchers employed a multi-step synthetic route to optimize the yield and purity of the compound, followed by in vitro assays to assess its anti-inflammatory activity. Results demonstrated a significant reduction in pro-inflammatory cytokine production in macrophage cells, suggesting its potential as a lead compound for treating chronic inflammatory diseases.
Further investigations into the mechanism of action revealed that 2-(benzyloxy)-N-{[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl}acetamide interacts with the IKK complex, thereby inhibiting the phosphorylation and subsequent degradation of IκBα. This finding was corroborated by molecular docking studies, which identified key binding interactions within the ATP-binding pocket of IKKβ. These insights provide a structural basis for further optimization of this compound class.
In addition to its anti-inflammatory properties, recent preclinical studies have uncovered its potential in oncology. A 2024 report in Bioorganic & Medicinal Chemistry Letters detailed the compound's ability to induce apoptosis in triple-negative breast cancer (TNBC) cells through the modulation of the PI3K/AKT/mTOR pathway. The study reported an IC50 value of 1.8 μM in MDA-MB-231 cells, with minimal cytotoxicity observed in normal mammary epithelial cells. These findings position the compound as a promising candidate for targeted cancer therapy.
Despite these advancements, challenges remain in the clinical translation of 2-(benzyloxy)-N-{[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl}acetamide. Pharmacokinetic studies indicate moderate oral bioavailability and rapid clearance in rodent models, necessitating further structural modifications to improve its drug-like properties. Current efforts are focused on derivatization strategies to enhance metabolic stability while retaining its potent biological activity.
In conclusion, 2-(benzyloxy)-N-{[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl}acetamide represents a versatile scaffold with dual therapeutic applications in inflammation and oncology. Ongoing research aims to address its pharmacokinetic limitations and explore its efficacy in more complex disease models. The compound's unique structural features and mechanistic insights underscore its value as a tool for both basic research and drug development in the chemical biology and pharmaceutical industries.
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